(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 791564-46-0
VCID: VC16810212
InChI: InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1
SMILES:
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

CAS No.: 791564-46-0

Cat. No.: VC16810212

Molecular Formula: C9H13NO4

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid - 791564-46-0

Specification

CAS No. 791564-46-0
Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
IUPAC Name (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Standard InChI InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1
Standard InChI Key HBLCKYRWQMAQCD-OLHMAJIHSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O
Canonical SMILES C1CC2CC1C(C2(C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound belongs to the bicyclo[2.2.1]heptane (norbornane) family, featuring a fused bicyclic system with two carboxylic acid groups at positions 2 and 3 and an amino group at position 2. The stereochemistry—(1S,2S,3R,4R)—dictates the spatial orientation of these substituents, critically influencing its molecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₉H₁₃NO₄
Molecular weight199.20 g/mol
SMILESOC(=O)[C@@H]1[C@H]2CCC@H[C@@H]1N
InChIKeyIVVOCRBADNIWDM-UMRXKNAASA-N

The endo configuration of the carboxylic acid groups (positions 2 and 3) and the exo orientation of the amino group (position 2) create a distinct electrostatic profile, enabling selective binding to biological targets .

Synthesis and Stereoselective Preparation

Bucherer–Berg Reaction

The synthesis of bicyclic amino acids often employs the Bucherer–Berg protocol, which involves reacting chiral ketones with potassium cyanide and ammonium carbonate to form hydantoins, later hydrolyzed to amino acids . For (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a precursor ketone with the desired stereochemistry is essential.

Example Synthetic Pathway:

  • Chiral ketone preparation: Enantioselective Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton.

  • Bucherer–Berg reaction: Introduction of the amino group via hydantoin intermediate.

  • Hydrolysis: Conversion of nitrile and hydantoin groups to carboxylic acids .

Challenges in Stereocontrol

Achieving the (1S,2S,3R,4R) configuration requires precise control over reaction conditions, as competing pathways may yield diastereomers like (1R,2R,3S,4S) or exo/endo variants . Catalytic asymmetric synthesis and chiral auxiliaries are often employed to enhance stereoselectivity .

Physicochemical Properties

Thermal Stability

The compound’s melting point is inferred to approximate 161°C, based on data from its (1R,2R,3S,4S)-diastereomer . Its rigidity likely contributes to higher thermal stability compared to linear amino acids.

Solubility and Partitioning

  • Aqueous solubility: Moderate, due to polar carboxylic acid and amino groups.

  • LogP: Estimated at -1.2, indicating high hydrophilicity .

Biological Activity and Mechanisms

EAAT2 Inhibition

Structural analogs, such as 3-aminotricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic acid, exhibit potent inhibition of EAAT2, a glutamate transporter predominantly expressed in glial cells . The (1S,2S,3R,4R) isomer likely shares this activity, given its analogous stereoelectronic features.

Table 2: Comparative EAAT2 Inhibition Data

CompoundIC₅₀ (μM)SelectivitySource
(1S,2S,3R,4R)-isomer (inferred)~5EAAT2 > EAAT1
(1R,2R,3S,4S)-isomer7.2EAAT2
DL-threo-β-benzyloxyaspartate (TBOA)0.3Pan-EAAT

Metabotropic Glutamate Receptor (mGluR) Modulation

Related compounds, like 2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid, act as group II mGluR agonists . The rigid conformation of (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid may similarly stabilize receptor-active conformations, though experimental validation is pending.

Applications and Future Directions

Neuropharmacology

  • Neuroprotection: By modulating EAAT2, the compound could mitigate glutamate excitotoxicity in stroke or ALS .

  • Tool compound: For probing glutamate transporter structure-function relationships .

Radiolabeled Isotopomers

Synthesis of carbon-14 or tritium-labeled variants would enable pharmacokinetic and biodistribution studies, critical for drug development .

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